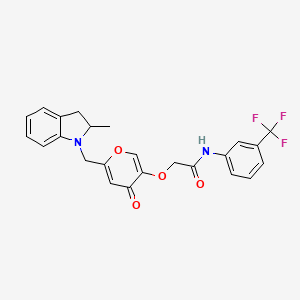
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H21F3N2O4 and its molecular weight is 458.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide , also known as N-methyl-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pyran ring and an indoline moiety, both of which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O5, with a molecular weight of approximately 420.465 g/mol. The structural complexity includes multiple functional groups that may interact with biological systems, enhancing its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C24H24N2O5 |
| Molecular Weight | 420.465 g/mol |
| Purity | ~95% |
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds related to this structure have been studied for their potential to inhibit cancer cell proliferation. The presence of the indoline structure is often associated with anticancer properties due to its ability to interact with various cellular targets.
- Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific receptors or enzymes within cells, leading to altered signaling pathways that can inhibit tumor growth or microbial activity.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Anticancer Studies : A study published in MDPI highlighted that structurally similar compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the indoline and pyran structures could enhance therapeutic efficacy .
- Enzyme Inhibition : Research indicated that derivatives of the pyran ring could effectively inhibit AChE, thus offering potential as therapeutic agents for cognitive disorders .
- Antimicrobial Activity : In vitro assays demonstrated that certain derivatives showed enhanced antibacterial properties, particularly against resistant strains of bacteria .
Eigenschaften
IUPAC Name |
2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4/c1-15-9-16-5-2-3-8-20(16)29(15)12-19-11-21(30)22(13-32-19)33-14-23(31)28-18-7-4-6-17(10-18)24(25,26)27/h2-8,10-11,13,15H,9,12,14H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWJATFHCHASIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














